![molecular formula C12H10F2N2O B3042112 1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 507485-96-3](/img/structure/B3042112.png)

1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone

Vue d'ensemble

Description

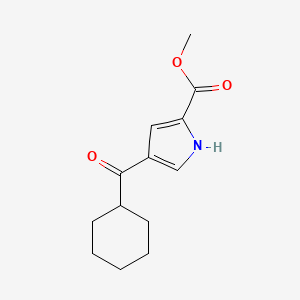

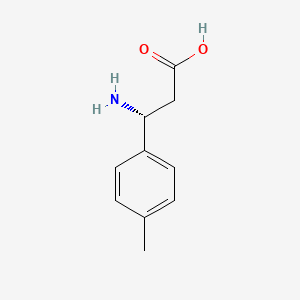

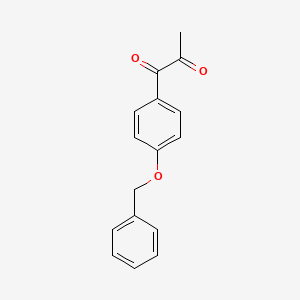

“1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” is a chemical compound with the molecular formula C12H10F2N2O . It is a type of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of difluoromethylated pyrazoles like “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” has been a subject of research in recent years . Difluoromethylation processes based on X–CF2H bond formation have been developed, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” consists of a pyrazole ring attached to a phenyl ring and a difluoromethyl group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, one of which is part of a carbonyl group .Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

- The molecular structure and vibrational frequencies of similar compounds have been investigated, revealing details about the geometrical parameters, stability, and charge transfer within the molecule. Such studies are crucial for understanding the reactivity and properties of these compounds (Mary et al., 2015).

Antimicrobial and Antineoplastic Potential

- Research indicates that derivatives of this compound might exhibit inhibitory activity against certain enzymes, suggesting potential anti-neoplastic (cancer-fighting) properties. The electronegative carbonyl group in these compounds plays a crucial role in their reactivity (Mary et al., 2015).

Heterocyclic Compounds in Pharmaceutical Industry

- Derivatives of 1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone are used as building blocks in pharmaceutical and medicinal research due to their structural versatility and potential biological activities (Wanjari, 2020).

Optical Properties and Nonlinear Optics

- The optical properties of related compounds, particularly in the context of nonlinear optics, have been studied. This includes the investigation of absorption and fluorescence spectra, which is important for applications in photonic devices and materials science (Liu et al., 2010).

Synthesis and Biological Activity

- Various methods have been developed for the synthesis of these compounds, and their biological activities have been tested, including antibacterial properties. Such research is fundamental for the development of new pharmaceuticals (Kumar et al., 2005).

Theoretical and Experimental Analysis

- Both theoretical and experimental analyses are conducted on similar compounds to understand their molecular structures, vibrational properties, and potential applications in various fields such as medicinal chemistry and materials science (ShanaParveen et al., 2016).

Orientations Futures

The future directions for the study and application of “1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone” and similar compounds could include further development of difluoromethylation processes , exploration of their potential uses in pharmaceuticals , and investigation of their interactions with biological systems.

Mécanisme D'action

Target of Action

Difluoromethylation processes, which this compound is a part of, have been shown to have a broad range of targets, including large biomolecules such as proteins .

Mode of Action

The mode of action of 1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone involves the formation of a difluoromethyl radical. This radical is generated through the fragmentation of a related compound, and it adds to a metal-arene complex . The resulting complex then undergoes reductive elimination to release the difluoromethylarene, regenerating the metal complex .

Biochemical Pathways

Difluoromethylation processes can influence a variety of biochemical pathways, particularly those involving carbon-based bonds .

Result of Action

The compound’s involvement in difluoromethylation processes suggests it could play a role in the modification of various biomolecules .

Propriétés

IUPAC Name |

1-[3-(difluoromethyl)-5-phenylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-8(17)16-11(7-10(15-16)12(13)14)9-5-3-2-4-6-9/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHARCUHUBIUWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)